Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate
Description
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate is an organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Properties
CAS No. |
1025719-02-1 |
|---|---|
Molecular Formula |
C13H19BO5 |
Molecular Weight |
266.10 g/mol |
IUPAC Name |
methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate |
InChI |
InChI=1S/C13H19BO5/c1-8-7-9(17-10(8)11(15)16-6)14-18-12(2,3)13(4,5)19-14/h7H,1-6H3 |
InChI Key |
ZWIICMVTKZBIFK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(O2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 3-methyl-5-bromo-2-furoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and requires heating to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate (K2CO3) in an organic solvent.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the coupling partner used.
Scientific Research Applications
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate has diverse applications in scientific research:
Biology: Investigated for its potential in the development of biologically active compounds.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations and biological applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
- 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate is unique due to its furan ring structure, which imparts distinct electronic and steric properties compared to other boronic esters. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and materials .
Biological Activity
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews recent findings on its biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.
Structure and Composition
- Chemical Formula : C₁₄H₁₈BNO₄
- Molecular Weight : 275.11 g/mol
- CAS Number : 1220696-32-1
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Storage Conditions | Sealed in dry conditions at 2-8°C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : HL-60 (human myeloid leukemia), A549 (lung cancer), and MDA-MB-435 (melanoma).
- Mechanism of Action : The compound appears to inhibit tubulin polymerization, which is crucial for cell division. This was evidenced by a reduction in tubulin assembly by approximately 37.9% to 65.4% at concentrations comparable to known inhibitors like CA-4 .
Apoptotic Induction
Furthermore, the compound has been shown to induce apoptosis in cancer cells:
- Caspase Activation : Treatment with the compound resulted in a significant increase in caspase-3 activation (1.5 to 3-fold increase), indicating that it promotes programmed cell death .
Structure-Activity Relationship (SAR)
The introduction of specific functional groups has been linked to enhanced biological activity:
- Methyl Group Influence : The presence of a methyl group at the C–3 position of the furan ring significantly increases antiproliferative activity compared to unsubstituted derivatives .
Study 1: Antiproliferative Activity
A comprehensive study evaluated the growth inhibition of various derivatives of furan-based compounds. This compound exhibited a GI₅₀ value < 0.01 µM against multiple cancer lines, suggesting potent anticancer properties .
Study 2: Molecular Docking Analysis
Molecular docking simulations indicated that the compound interacts favorably with α/β tubulin at the colchicine binding site, suggesting a competitive inhibition mechanism . The calculated binding energy was −7.74 kcal/mol, indicating strong binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
